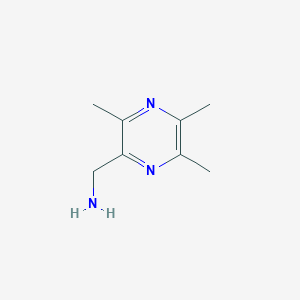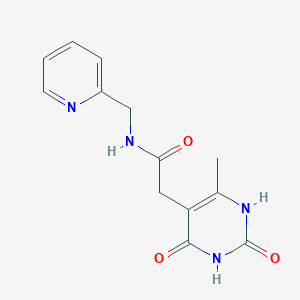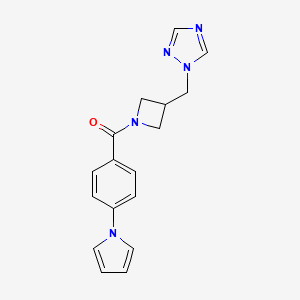
N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is a triazole-based fungicide that has been found to possess unique properties that make it suitable for use in crop protection and disease management. In
作用机制
The mechanism of action of N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine involves the inhibition of fungal growth by interfering with the biosynthesis of ergosterol, a vital component of fungal cell membranes. This compound works by inhibiting the activity of the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. By inhibiting this enzyme, N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine disrupts the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine has been found to have minimal toxicity in humans and animals. However, studies have shown that this compound can cause liver damage in rats when administered in high doses. This compound has also been found to have low environmental toxicity, making it a potential candidate for use in crop protection.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine in lab experiments is its effectiveness in controlling fungal diseases in crops. This compound has been found to be effective against a broad range of fungal pathogens, making it a versatile tool for disease management. However, one of the main limitations of using this compound in lab experiments is its potential toxicity to humans and animals. Researchers must take appropriate safety measures when handling this compound to prevent any adverse effects.
未来方向
There are several future directions for the research and development of N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine. One potential direction is the development of new formulations that can improve the efficacy and safety of this compound in crop protection. Another potential direction is the exploration of the use of this compound in the development of new drugs to treat infectious diseases. Additionally, further studies are needed to investigate the potential environmental impacts of this compound and its long-term effects on human health.
Conclusion
In conclusion, N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine is a chemical compound that has significant potential in various fields, including agriculture and medicine. This compound has been found to be effective in controlling fungal diseases in crops and possesses antifungal and antibacterial properties that make it a potential candidate for the development of new drugs to treat infectious diseases. While this compound has several advantages, researchers must take appropriate safety measures when handling it to prevent any adverse effects. Further research is needed to explore the potential applications of N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine and its long-term effects on human health and the environment.
合成方法
The synthesis of N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine involves a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3,4-difluorobenzaldehyde with hydrazine hydrate to form 3,4-difluorobenzylhydrazine. The second step involves the reaction of 3,4-difluorobenzylhydrazine with triazole to form N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine has been extensively studied for its potential applications in various fields. In agriculture, this compound has been found to be effective in controlling various fungal diseases in crops, including wheat, barley, and rice. In medicine, this compound has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new drugs to treat infectious diseases.
属性
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4/c10-8-2-1-7(3-9(8)11)4-14-15-5-12-13-6-15/h1-3,5-6,14H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCPXSWNJBRXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNN2C=NN=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2526538.png)



![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2526543.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide](/img/structure/B2526547.png)






![Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526555.png)
![methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2526556.png)